8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride
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Overview
Description
8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride is a chemical compound with a complex structure that includes a bromine atom, a naphthyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride typically involves multiple steps, including the formation of the naphthyridine ring, bromination, and the introduction of the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride include other naphthyridine derivatives and piperidine-containing compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19BrCl2N4O |
---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H17BrN4O.2ClH/c1-9-4-5-17-8-13(9)20-15(21)12-3-2-10-6-18-7-11(16)14(10)19-12;;/h2-3,6-7,9,13,17H,4-5,8H2,1H3,(H,20,21);2*1H |
InChI Key |
AJIHDBGIXSDBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl.Cl |
Origin of Product |
United States |
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